2,3,4,5-Tetrahydro-2-methyl-

Vue d'ensemble

Description

Molecular Structure Analysis

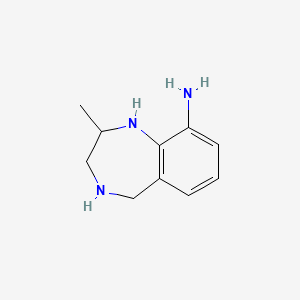

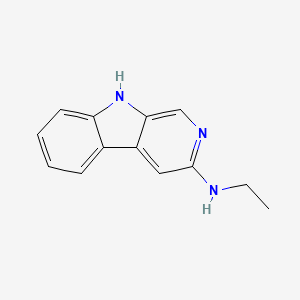

The molecular formula of 2,3,4,5-Tetrahydro-2-methyl- is C₁₁H₁₄ . Its molecular weight is approximately 146.23 g/mol . The compound’s structure comprises a tetrahydrobenzothieno ring fused with an azepine ring. Further analysis using NMR spectroscopy and molecular modeling has been conducted to understand its conformation and electronic properties.

Applications De Recherche Scientifique

Synthesis and Functionalization

Phosphine-Catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate, a compound related to 2,3,4,5-tetrahydro-2-methyl-, acts as a 1,4-dipole synthon in phosphine-catalyzed [4 + 2] annulation reactions. These reactions yield highly functionalized tetrahydropyridines with complete regioselectivity and excellent yields, expanding the scope of organic synthesis (Zhu, Lan, & Kwon, 2003).

Acid-Base Properties and Reactions : The acid-base properties of 2,3,4,5-tetrahydro-1H-naphtho[2,3-b]-1,4-diazepine-2,4,6,11-tetraone, a related compound, are explored. This compound demonstrates interesting chemical behaviors, such as undergoing methylation and reacting with various chemicals like bromine and salicylaldehyde, highlighting its utility in organic chemistry (Loskutov et al., 1978).

Chemical Properties and Analysis

Tetrahydro-beta-carbolines in Food and Biological Fluids : Studies have identified tetrahydro-beta-carbolines, structurally similar to 2,3,4,5-tetrahydro-2-methyl-, in various foodstuffs, human urine, and human milk. This research provides insights into the metabolism of these compounds in humans and their potential biosynthesis (Adachi et al., 1991).

Ring Expansion and Rearrangement : Methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, similar to 2,3,4,5-tetrahydro-2-methyl-, undergoes ring expansion and rearrangement to form various derivatives, showcasing the versatility and reactivity of such compounds in organic synthesis (Bullock et al., 1972).

Molecular Structure and Electronics : Investigations into the electronic structures of group I, II, and III methyl compounds, which include structures like 2,3,4,5-tetrahydro-2-methyl-, reveal insights into metal-carbon bonding and electronic states. Such studies are crucial for understanding the properties and reactivity of organometallic compounds (OhkuboKatsutoshi et al., 1971).

Orientations Futures

: A. B. Eresko, E. V. Raksha, Yu. V. Berestneva, A. V. Muratov, A. A. Voitash, V. S. Tolkunov & S. V. Tolkunov. “Synthesis, NMR Spectroscopy, and Molecular Modeling of 2-Methyl-2,3,4,5-tetrahydro-1H-1benzothieno[2,3-c]azepine.” Russian Journal of Organic Chemistry, Volume 56, pages 1929–1936 (2020). Read more.

: NIST Chemistry WebBook. “Naphthalene, 1,2,3,4-tetrahydro-2-methyl-.” Read more.

: NIST Chemistry WebBook. “Naphthalene, 1,2,3,4-tetrahydro-5-methyl-.” Read more.

Propriétés

IUPAC Name |

2-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-9-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-7-5-12-6-8-3-2-4-9(11)10(8)13-7/h2-4,7,12-13H,5-6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAJHPHBADBLSHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC2=C(N1)C(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435242 | |

| Record name | 2,3,4,5-Tetrahydro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1026649-65-9 | |

| Record name | 2,3,4,5-Tetrahydro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Dimethyl-3-[(1E)-2-methyl-3-oxo-1-propen-1-yl]-cyclopropanecarboxylic acid ethyl ester](/img/structure/B3064376.png)

![4,6-Diamino-1-(4-methylbenzene-1-sulfonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B3064382.png)

![2,5-Pyrrolidinedione, 1-[2-[4-(2-methylpropyl)phenyl]-1-oxopropoxy]-](/img/structure/B3064426.png)